Amentoflavone

Oncology Cytochrome P450 Xenobiotic Metabolism

Select Amentoflavone based on structure-activity differentiation: its six free hydroxyl groups deliver up to 5.4-fold greater CYP1B1 inhibition (IC50 = 0.054 µM) and >3-fold stronger benzodiazepine receptor binding (IC50 = 14.9 nM; Ki = 4.03 nM) versus methoxylated Ginkgo biloba analogs (bilobetin, ginkgetin, isoginkgetin, sciadopitysin). This biflavonoid achieves near-complete α-glucosidase inhibition (98.17%) and potently inhibits CYP3A4 (IC50 = 0.07 µM), CYP2C9 (IC50 = 0.03 µM), and CYP2C8 (Ki = 0.083 µM). Clinically relevant: increases tacrolimus AUC 3.8-fold in vivo. Substituting generic analogs without verifying hydroxylation status introduces uncontrolled variability and compromises experimental reproducibility.

Molecular Formula C30H18O10
Molecular Weight 538.5 g/mol
CAS No. 1617-53-4
Cat. No. B1664850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmentoflavone
CAS1617-53-4
SynonymsDidemethylginkgetin;  38Biapigenin
Molecular FormulaC30H18O10
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O
InChIInChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-12,31-36H
InChIKeyYUSWMAULDXZHPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amentoflavone (CAS: 1617-53-4): A Biflavonoid Reference Standard for Neurological, Oncological, and Metabolic Research


Amentoflavone (Didemethyl-ginkgetin; 3′,8′′-biapigenin) is a naturally occurring biflavonoid composed of two apigenin flavonoid units linked via a C3′–C8′′ covalent bond [1]. It is a primary bioactive constituent in over 120 plant species, including Ginkgo biloba, Selaginella tamariscina, and Hypericum perforatum, and is recognized for its potent interaction with the central benzodiazepine receptor (IC50 = 14.9 nM) and its negative allosteric modulation of GABA(A) receptors [2]. Unlike its methylated analogs (e.g., ginkgetin, bilobetin), amentoflavone possesses six free hydroxyl groups, a structural feature that critically governs its distinct pharmacological fingerprint and enhanced potency against specific therapeutic targets [3].

Why Amentoflavone (CAS: 1617-53-4) Cannot Be Replaced by Common Ginkgo Biflavonoids


Substituting amentoflavone with other Ginkgo biloba biflavonoids such as bilobetin, ginkgetin, isoginkgetin, or sciadopitysin is scientifically invalid due to profound structure-activity relationships (SAR) governing target engagement. These analogs differ systematically in the number and position of methoxy (-OCH3) versus hydroxyl (-OH) substitutions. Amentoflavone, with six hydroxyl groups, exhibits up to 5.4-fold greater potency for CYP1B1 inhibition and >3-fold stronger binding to the central benzodiazepine receptor compared to its methoxylated counterparts [1]. Furthermore, in vivo pharmacokinetic interactions differ drastically; amentoflavone increases tacrolimus AUC by 3.8-fold, a magnitude of drug-drug interaction not observed with sciadopitysin or isoginkgetin [2]. Selecting a generic analog without verifying the specific hydroxylation pattern and its associated quantitative activity profile will introduce uncontrolled variability and compromise experimental reproducibility.

Amentoflavone (1617-53-4): A Quantitative Comparator Guide for Scientific Procurement


Superior CYP1B1 Inhibition: 5.4-Fold More Potent than Sciadopitysin

In a direct comparative study of four Ginkgo biloba biflavones, amentoflavone exhibited the most potent selective inhibition of human CYP1B1, an extrahepatic enzyme overexpressed in many tumors. Amentoflavone (six hydroxyl groups) was 5.4-fold more potent than sciadopitysin (three hydroxyl, three methoxy groups) and 3.9-fold more potent than isoginkgetin [1].

Oncology Cytochrome P450 Xenobiotic Metabolism

Superior α-Glucosidase Inhibition: Complete Inhibition vs. Weak Monomer Activity

In a direct comparison of five 3′,8″-biflavones and their monomeric subunits, amentoflavone demonstrated near-complete inhibition of α-glucosidase (98.17% ± 0.56%), significantly outperforming its monomeric counterpart apigenin and other biflavonoids like bilobetin (49.36% ± 3.10%). This highlights the critical role of 3′,8″-dimerization and hydroxylation for this activity [1].

Diabetes Metabolic Disease Enzyme Inhibition

Potent CYP3A4 and CYP2C9 Inhibition: A Key Differentiator for Drug-Drug Interaction Studies

Amentoflavone was identified as the most potent inhibitor of CYP3A4 and CYP2C9 among 60 tested polyphenols. Its Ki value for CYP2C9 was significantly lower than that of the positive control sulfaphenazole, indicating extremely high affinity for this clinically relevant drug-metabolizing enzyme [1]. A related study on biflavonoids found amentoflavone noncompetitively inhibited CYP2C8 with a Ki of 0.083 µM [2].

Drug Metabolism Pharmacokinetics Herb-Drug Interactions

Validated Reference Standard for HSV-1 and HSV-2 Antiviral Screening

In a comprehensive evaluation of biflavonoid antiviral activity, amentoflavone demonstrated moderate activity against both HSV-1 and HSV-2 with defined EC50 values. While robustaflavone was more potent against HSV-1 (EC50 = 8.6 µg/mL), amentoflavone provides a well-characterized benchmark with published selectivity indices, making it a reliable standard for comparative screening of novel antiviral candidates [1].

Virology Antiviral Drug Discovery Herpes Simplex Virus

Significant In Vivo Drug-Drug Interaction: 3.8-Fold Increase in Tacrolimus AUC

Amentoflavone profoundly alters the pharmacokinetics of the immunosuppressant tacrolimus in vivo. In a rat model, oral preadministration of amentoflavone resulted in a 3.8-fold increase in the area under the curve (AUC0-t) and a 2.5-fold increase in the maximum plasma concentration (Cmax) of tacrolimus. In vitro, amentoflavone strongly inhibited tacrolimus metabolism in human liver microsomes (IC50 = 5.57 µM), though ginkgetin (IC50 = 3.16 µM) and bilobetin (IC50 = 5.03 µM) showed comparable or slightly greater in vitro potency [1].

Pharmacokinetics Drug-Drug Interactions Transplantation Medicine

High-Affinity Benzodiazepine Receptor Binding: A Differentiated CNS Profile

Amentoflavone binds with high affinity to the central benzodiazepine receptor (IC50 = 14.9 nM) and acts as a negative allosteric modulator of GABA(A) receptors (EC50 = 4 µM) [1][2]. In a competitive binding assay, amentoflavone inhibited flunitrazepam binding with an IC50 of ~4.95 nM and Ki of ~4.03 nM, values comparable to the reference drug diazepam [2]. This dual high-affinity profile for benzodiazepine binding and GABA(A) modulation is a distinctive feature among biflavonoids, often absent or weaker in methylated analogs.

Neuroscience GABA Receptor Anxiolytic Research

Primary Application Scenarios for Amentoflavone (CAS: 1617-53-4) Based on Quantitative Evidence


Oncology Research: CYP1B1 Inhibition and Angiogenesis Studies

Utilize amentoflavone as a potent and selective CYP1B1 inhibitor (IC50 = 0.054 µM) for in vitro studies on tumor angiogenesis and xenobiotic metabolism. Its superior potency compared to sciadopitysin and isoginkgetin makes it the preferred choice for experiments requiring robust CYP1B1 suppression at low micromolar concentrations [1].

Metabolic Disease Research: α-Glucosidase Inhibition Assays

Employ amentoflavone as a high-efficacy positive control (98.17% inhibition) for α-glucosidase inhibition studies. Its near-complete inhibition profile, directly benchmarked against weaker biflavonoids like bilobetin (49.36%), ensures reliable assay validation and robust comparative data generation in diabetes and obesity research [1].

Drug Metabolism and Pharmacokinetics (DMPK): CYP Inhibition and DDI Prediction

Apply amentoflavone as a reference inhibitor for CYP3A4 (IC50 = 0.07 µM), CYP2C9 (IC50 = 0.03 µM), and CYP2C8 (Ki = 0.083 µM) in human liver microsome assays. Use it to model clinically significant herb-drug interactions, as evidenced by its 3.8-fold increase in tacrolimus AUC in vivo [1][2][3].

Neuroscience: GABA(A) Receptor Pharmacology and Anxiolytic Screening

Leverage amentoflavone's high affinity for the central benzodiazepine receptor (IC50 = 14.9 nM; Ki = 4.03 nM) as a non-benzodiazepine reference standard in radioligand binding and functional GABA(A) receptor assays. Its well-defined, diazepam-comparable binding profile makes it a valuable tool for screening novel anxiolytic compounds [1][2].

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